Evidence Item 1: Superior In Vivo Behavioral Potency Compared to Mescaline and Other TMA Isomers
TMA-2 exhibits a quantifiably higher potency in disrupting rodent maze performance, a behavioral correlate of hallucinogenic activity, compared to its direct structural analog mescaline and its positional isomers TMA-1, TMA-3, TMA-4, and TMA-6 [1]. This superior in vivo potency is a critical differentiator for studies requiring robust, dose-dependent behavioral effects.
| Evidence Dimension | Median Effective Dose (ED50) for maze performance disruption in rats |
|---|---|
| Target Compound Data | 12.8 μmol/kg |
| Comparator Or Baseline | Mescaline: 91.0 μmol/kg; TMA-1 (3,4,5-TMA): 33.4 μmol/kg; TMA-6 (2,4,6-TMA): 46.0 μmol/kg; TMA-3: 52.1 μmol/kg; TMA-4: 94.0 μmol/kg |
| Quantified Difference | TMA-2 is 7.1x more potent than mescaline, 2.6x more potent than TMA-1, and 3.6x more potent than TMA-6. |
| Conditions | Rat Lashley-III underwater maze, intraperitoneal (i.p.) administration. |
Why This Matters
This data allows researchers to select TMA-2 as the most potent and cost-effective tool among the TMA isomers for in vivo behavioral studies, requiring lower administered doses to achieve significant effects.
- [1] Uyeno ET, Mitoma C. The relative effectiveness of several hallucinogens in disrupting maze performance by rats. Psychopharmacologia. 1969;16(1):73-80. View Source
